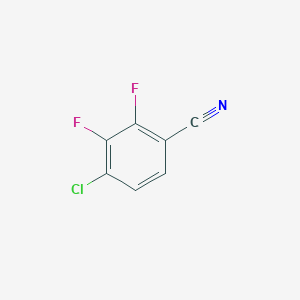![molecular formula C6H13NO B6235529 methyl[2-(oxetan-2-yl)ethyl]amine CAS No. 2613385-59-2](/img/new.no-structure.jpg)
methyl[2-(oxetan-2-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[2-(oxetan-2-yl)ethyl]amine is a chemical compound that features a tertiary amine group and a strained oxetane ring. This compound is structurally classified as an aliphatic amine and is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(oxetan-2-yl)ethyl]amine typically involves the preparation of oxetane derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the formation of C–N bonds. The starting material, methyl 2-(oxetan-3-ylidene)acetate, is obtained through a series of reactions, including the Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[2-(oxetan-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include functionalized oxetane derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
Methyl[2-(oxetan-2-yl)ethyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Methyl[2-(oxetan-2-yl)ethyl]amine can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds also contain a four-membered ring but with a nitrogen atom instead of oxygen.
Pyrrolidine derivatives: These compounds have a five-membered ring with a nitrogen atom.
Piperidine derivatives: These compounds feature a six-membered ring with a nitrogen atom.
The uniqueness of this compound lies in its strained oxetane ring, which imparts distinct reactivity and physicochemical properties compared to other similar compounds .
Propriétés
Numéro CAS |
2613385-59-2 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



